molecular formula C14H15F6NO4S2 B071183 N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester CAS No. 175202-21-8

N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester

Cat. No.: B071183
CAS No.: 175202-21-8
M. Wt: 439.4 g/mol
InChI Key: RGAYLERNFQMFEZ-NSHDSACASA-N
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Description

N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester is a chemical compound with the molecular formula C13H15F6NO4S. It is known for its unique structural features, including the presence of trifluoromethyl groups and a sulfonyl moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester typically involves the reaction of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride with L-methionine methyl ester. This reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfinyl compounds.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfinyl compounds, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl group can form strong interactions with target proteins, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride
  • N-(3,5-Bis(trifluoromethyl)benzyl)stearamide
  • 3,5-Bis(trifluoromethyl)benzenesulfonyl fluoride

Uniqueness

N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester is unique due to its combination of trifluoromethyl groups and a sulfonyl moiety attached to an amino acid ester. This structure imparts distinct chemical properties, such as high reactivity and stability, making it valuable in various research and industrial applications .

Properties

IUPAC Name

methyl (2S)-2-[[3,5-bis(trifluoromethyl)phenyl]sulfonylamino]-4-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F6NO4S2/c1-25-12(22)11(3-4-26-2)21-27(23,24)10-6-8(13(15,16)17)5-9(7-10)14(18,19)20/h5-7,11,21H,3-4H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAYLERNFQMFEZ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)NS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCSC)NS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F6NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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